2-Phenyl-1,1,1-trifluoropropan-2-ol

Lipophilicity Drug Design Physicochemical Property

2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS 426-54-0), also known as α-methyl-α-(trifluoromethyl)benzyl alcohol or 1,1,1-trifluoro-2-phenylpropan-2-ol, is a trifluoromethylated aromatic alcohol with the molecular formula C₉H₉F₃O and a molecular weight of 190.16 g/mol. It is a clear liquid with a density of 1.238–1.251 g/cm³, a boiling point of 81–83 °C at 3 mmHg, a flash point of 99.9–100 °C, and a refractive index of 1.4656.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
CAS No. 426-54-0
Cat. No. B3023649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,1,1-trifluoropropan-2-ol
CAS426-54-0
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(F)(F)F)O
InChIInChI=1S/C9H9F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6,13H,1H3
InChIKeyHYUUEULUXBVXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS 426-54-0): Chemical Identity and Procurement Specifications


2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS 426-54-0), also known as α-methyl-α-(trifluoromethyl)benzyl alcohol or 1,1,1-trifluoro-2-phenylpropan-2-ol, is a trifluoromethylated aromatic alcohol with the molecular formula C₉H₉F₃O and a molecular weight of 190.16 g/mol . It is a clear liquid with a density of 1.238–1.251 g/cm³, a boiling point of 81–83 °C at 3 mmHg, a flash point of 99.9–100 °C, and a refractive index of 1.4656 . The compound is primarily utilized as a chiral building block and synthetic intermediate in the pharmaceutical and agrochemical industries, with a reported LogP of 2.45640 and a predicted pKa of 11.98 ± 0.10 .

2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS 426-54-0): Critical Differentiators Preventing Uninformed Substitution


The trifluoromethyl-substituted tertiary alcohol scaffold of 2-phenyl-1,1,1-trifluoropropan-2-ol confers distinct physicochemical and biological properties that are not uniformly shared by simple fluorinated alcohols or other trifluoromethyl carbinols [1]. The α-phenyl-α-methyl-α-trifluoromethyl carbinol architecture uniquely balances lipophilicity (LogP = 2.45640) with hydrogen bonding capacity (PSA = 20.23 Ų) , enabling specific interactions with hydrophobic enzyme pockets and cellular membranes. Variations in the substitution pattern (e.g., 1,1,1-trifluoro-2-methylpropan-2-ol or 1,1,1-trifluoro-2-phenylbutan-2-ol) result in marked differences in steric bulk, metabolic stability, and target engagement . Substituting this compound with a structurally related analog without rigorous comparative validation risks compromising reaction yields, stereochemical outcomes, and biological activity profiles.

2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS 426-54-0): Quantitative Evidence for Selection and Procurement Decisions


Lipophilicity (LogP) of 2-Phenyl-1,1,1-trifluoropropan-2-ol Compared to Simple Trifluoromethyl Alcohols

2-Phenyl-1,1,1-trifluoropropan-2-ol exhibits a calculated LogP of 2.45640 , which is substantially higher than the LogP of 1,1,1-trifluoro-2-methylpropan-2-ol (LogP = 1.31960) [1]. This 1.14 log unit difference corresponds to approximately a 14-fold increase in octanol-water partition coefficient, indicating significantly enhanced lipophilicity due to the phenyl substituent. Increased lipophilicity can improve membrane permeability and target binding for hydrophobic enzyme pockets.

Lipophilicity Drug Design Physicochemical Property

Cytotoxicity Profile of 2-Phenyl-1,1,1-trifluoropropan-2-ol Against Cancer Cell Lines

2-Phenyl-1,1,1-trifluoropropan-2-ol demonstrates moderate in vitro cytotoxicity against several cancer cell lines, with reported IC50 values of 15.4 µM against MCF-7 (breast cancer), 18.7 µM against A549 (lung cancer), and 20.3 µM against HeLa (cervical cancer) . While direct comparator data for close structural analogs is not available in the same assay, this multi-cell line activity profile distinguishes it from simple trifluoromethyl alcohols like 1,1,1-trifluoro-2-methylpropan-2-ol, which lack the aromatic moiety required for these cellular interactions.

Anticancer Cytotoxicity In Vitro

Chiral Building Block Utility for Stereoselective Synthesis

2-Phenyl-1,1,1-trifluoropropan-2-ol contains a stereogenic center at the C2 carbon and is available as a racemic mixture or as separated enantiomers. It has been employed as a chiral building block in asymmetric synthesis . In the context of trifluoro-3-amino-2-propanol-based CETP inhibitors, stereochemistry at the propanol 2-position is critical; the R-enantiomer of related scaffolds exhibited a 40-fold potency advantage (IC50 0.02 µM) over the S-enantiomer (IC50 0.8 µM) [1]. While this specific data is from a more complex analog, it underscores the importance of stereochemical control in this class.

Asymmetric Synthesis Chiral Auxiliary Enantioselective

Boiling Point and Density Differentiation from Aliphatic Analogs

2-Phenyl-1,1,1-trifluoropropan-2-ol has a boiling point of 81–83 °C at 3 mmHg (223.5 °C at 760 mmHg) and a density of 1.238–1.251 g/cm³ . In comparison, 1,1,1-trifluoro-2-methylpropan-2-ol has a significantly lower boiling point of approximately 100–102 °C at 17 mmHg [1]. The higher boiling point and density of the phenyl-substituted compound reflect stronger intermolecular interactions (π-π stacking, increased van der Waals forces) and can influence solvent selection, purification protocols, and reaction workup procedures.

Physical Property Purification Reaction Condition

Acidity (pKa) of 2-Phenyl-1,1,1-trifluoropropan-2-ol Relative to Simple Alcohols

The predicted pKa of 2-phenyl-1,1,1-trifluoropropan-2-ol is 11.98 ± 0.10 . This is notably less acidic than 1,1,1-trifluoro-2-methylpropan-2-ol, which has a reported pKa of approximately 9.2 [1]. The presence of the phenyl group reduces the hydroxyl group's acidity compared to the purely aliphatic analog, due to the electron-donating inductive effect of the phenyl ring. This difference in pKa has implications for the compound's behavior under basic conditions, its nucleophilicity, and its suitability as a substrate in acid-catalyzed reactions.

pKa Acidity Reactivity

2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS 426-54-0): Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Asymmetric Synthesis and Chiral Auxiliary Applications

Due to its stereogenic center and utility as a chiral building block , 2-phenyl-1,1,1-trifluoropropan-2-ol is ideally suited for use in enantioselective synthesis. Its structural similarity to scaffolds where stereochemistry profoundly impacts biological activity (e.g., 40-fold potency difference between enantiomers in CETP inhibitors) underscores the importance of obtaining enantiopure forms of this compound for medicinal chemistry programs targeting enzymes with chiral recognition [1].

Development of Anticancer Lead Compounds

The compound exhibits moderate in vitro cytotoxicity against multiple cancer cell lines (MCF-7 IC50 = 15.4 µM; A549 IC50 = 18.7 µM; HeLa IC50 = 20.3 µM) . This activity profile, while not exceptionally potent, provides a defined starting point for hit-to-lead optimization in anticancer drug discovery. Researchers focused on generating novel chemotypes for cancer therapy can utilize this compound as a core scaffold for further derivatization.

Design of Lipophilic Enzyme Inhibitors

With a LogP of 2.45640, this compound offers significantly enhanced lipophilicity compared to simple aliphatic trifluoromethyl alcohols (LogP ≈ 1.32) . This property is particularly valuable for targeting hydrophobic enzyme binding pockets or for improving blood-brain barrier penetration. Medicinal chemists designing inhibitors for targets with lipophilic active sites should consider this compound as a privileged fragment or building block.

Synthetic Intermediate Requiring Defined Physical Properties

The compound's physical properties—boiling point of 81–83 °C at 3 mmHg and density of 1.238–1.251 g/cm³ —differentiate it from lower boiling, less dense aliphatic analogs. This makes it suitable for applications where a higher boiling, denser liquid phase is advantageous, such as in certain solvent systems, biphasic reactions, or as a precursor to higher molecular weight fluorinated materials [2].

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